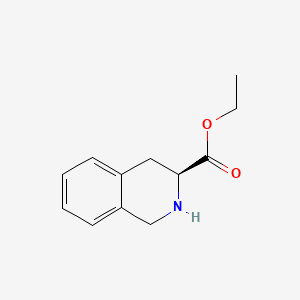







|
REACTION_CXSMILES
|
[C:1]12(CS(O)(=O)=O)C(C)(C)C(CC1)C[C:2]2=O.[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([OH:28])=[O:27])[NH:17]1>C(O)C.Cl>[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([O:28][CH2:1][CH3:2])=[O:27])[NH:17]1 |f:0.1|
|


|
Name
|
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.C2NC(CC1=CC=CC=C21)C(=O)O
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 18 h
|
|
Duration
|
18 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
before concentrating in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude residue was dissolved in dichloromethane (150 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with sodium hydrogen carbonate (150 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
|
Type
|
WASH
|
|
Details
|
washed again with sodium hydrogen carbonate (2×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before drying (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NC(CC2=CC=CC=C12)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.64 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[C:1]12(CS(O)(=O)=O)C(C)(C)C(CC1)C[C:2]2=O.[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([OH:28])=[O:27])[NH:17]1>C(O)C.Cl>[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([O:28][CH2:1][CH3:2])=[O:27])[NH:17]1 |f:0.1|
|


|
Name
|
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.C2NC(CC1=CC=CC=C21)C(=O)O
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 18 h
|
|
Duration
|
18 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
before concentrating in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude residue was dissolved in dichloromethane (150 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with sodium hydrogen carbonate (150 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
|
Type
|
WASH
|
|
Details
|
washed again with sodium hydrogen carbonate (2×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before drying (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NC(CC2=CC=CC=C12)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.64 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |